molecular formula C17H18ClN3OS B2464186 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide CAS No. 897457-71-5

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide

Cat. No.: B2464186
CAS No.: 897457-71-5
M. Wt: 347.86
InChI Key: PXBICHOXCOCEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c1-11(2)8-19-16(22)7-14-10-23-17-20-15(9-21(14)17)12-3-5-13(18)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBICHOXCOCEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and characterization of various derivatives, including 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide, which showed promising antibacterial and antifungal activities against a range of pathogens .

2. Antitumor Activity
Imidazo[2,1-b][1,3]thiazole compounds have been investigated for their potential antitumor effects. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been noted for its efficacy against certain cancer cell lines .

3. Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .

Pharmacological Insights

1. Mechanism of Action
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. Studies suggest that it may act on nuclear receptors such as the constitutive androstane receptor (CAR), influencing metabolic processes and drug metabolism in the liver .

2. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazo[2,1-b][1,3]thiazole core can significantly impact biological activity. For instance, modifications to the chlorophenyl group have been linked to enhanced antimicrobial properties .

Case Studies

StudyFocusFindings
Antimicrobial EvaluationDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Antitumor ActivityShowed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potent activity.
Pharmacological MechanismsIdentified interactions with CAR leading to altered drug metabolism profiles in hepatic cells.

Mechanism of Action

The mechanism of action of 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C20H15ClN2O4S
  • Molecular Weight : 425.9 g/mol

Structural Characteristics

The imidazo[2,1-b][1,3]thiazole moiety is characterized by its planar structure and specific dihedral angles with attached phenyl groups. The compound's crystal structure reveals significant intermolecular interactions that may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit potent antimicrobial properties. A study highlighted that various imidazo-pyrazole derivatives demonstrated significant inhibition of Mycobacterium growth, suggesting potential applications in treating tuberculosis . Furthermore, compounds within this class have shown effectiveness against a range of bacteria and fungi.

Antitumoral Effects

Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their antitumoral properties. For instance, certain compounds have been reported to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies reveal that modifications to the thiazole ring can enhance cytotoxicity against specific cancer cell lines.

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo[2,1-b][1,3]thiazoles has been documented in several studies. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This suggests their utility in treating inflammatory diseases.

Immunomodulatory Effects

Immunomodulation is another area where these compounds show promise. They have been reported to enhance immune responses in certain contexts while also exhibiting immunosuppressive effects in others, making them candidates for further investigation in autoimmune diseases .

Case Study 1: Antimicrobial Evaluation

In a recent study focusing on the synthesis and evaluation of new imidazo[2,1-b][1,3]thiazole derivatives, researchers found that specific substitutions significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were tested against standard strains including Staphylococcus aureus and Escherichia coli, with some achieving inhibition zones exceeding 20 mm .

Case Study 2: Antitumor Activity

A series of synthesized imidazo[2,1-b][1,3]thiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Notably, one derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7), indicating strong antitumor potential . Further analysis revealed that this compound induced apoptosis through the intrinsic pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.